Etilefrine pivalate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

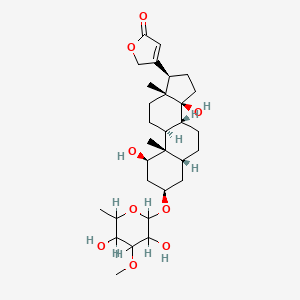

A phenylephrine-related beta-1 adrenergic and alpha adrenergic agonist used as a cardiotonic and antihypotensive agent.

Applications De Recherche Scientifique

Prodrug Characteristics and Vasoconstrictive Activity

Etilefrine pivalate is identified as a prodrug of etilefrine, an adrenergic agonist with vasoconstrictive activity. It is hydrolyzed into etilefrine, which then activates alpha-1-adrenergic receptors in the vasculature, leading to smooth muscle contraction. This results in a decrease in venous pooling and an increase in blood pressure. Additionally, it may stimulate beta-1 adrenergic receptors, contributing to positive chronotropic and inotropic effects (Etilefrine Pivalate, 2020).

Pharmacodynamics in Orthostatic Syndrome

A study explored the pharmacodynamics of etilefrine pivalate in individuals with orthostatic syndrome. It was observed that etilefrine pivalate could stabilize blood pressure and reduce pathological heart rate increases in patients with orthostatic syndrome (J. Hengstmann, T. Brecht, & W. Ewers, 1986).

Comparative Effectiveness in Animals

Research comparing etilefrine pivalate (Ep) and etilefrine (E) in cats and dogs found that Ep and E had qualitatively equal effects on circulation. Interestingly, Ep was more effective after oral or intraduodenal application, suggesting differences in bioavailability and metabolic processing (R. Eisenburger, K. Seibel, & H. Hampel, 1985).

Long-Term Effects in Humans

A long-term trial comparing etilefrine pivalate and etilefrine in humans with orthostatic dysregulation showed that etilefrine pivalate, in equimolar doses, was nearly twice as active as etilefrine. This supports the hypothesis that pivalic acid acylation of etilefrine inhibits first-pass inactivation almost completely (W. Jansen, K. Seibel, & M. Bühling, 1985).

Buccal Administration Studies

Studies on buccal administration of etilefrine hydrochloride in rats indicated that this administration route might be an effective alternative to conventional methods. Buccal application showed absolute bioavailability of more than 20%, which is significantly higher compared to intragastric administration (H. Onishi & O. Sakata, 2018).

Role in Migraine Therapy

A study on migraine therapy indicated that etilefrine pivalate significantly reduced the number of migraine attacks and their duration in hypotensive patients, presenting it as an effective therapeutic option for such cases (A. Cruz, M. Bühling, & K. Seibel, 1985).

Advanced Dosage Forms

Research focusing on the preparation of orally fast-dissolving tablets of etilefrine hydrochloride aimed to achieve more efficient absorption and overcome limitations of existing dosage forms. Such advancements suggest the potential for improved therapeutic application (O. Sakata & H. Onishi, 2020).

Synthesis and Stability Studies

A study on the synthesis of 3'-(O-acyl) derivatives of etilefrine showed that the 3'-(O-pivaloyl) derivative, in particular, had favorable solubility, lipophilicity, and marked stability against enzymatic cleavage in blood, with a high rate of hydrolysis in the liver (J. Wagner, H. Grill, & D. Henschler, 1980).

Propriétés

Numéro CAS |

42145-91-5 |

|---|---|

Nom du produit |

Etilefrine pivalate hydrochloride |

Formule moléculaire |

C15H24ClNO3 |

Poids moléculaire |

301.81 g/mol |

Nom IUPAC |

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |

InChI |

InChI=1S/C15H23NO3.ClH/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4;/h6-9,13,16-17H,5,10H2,1-4H3;1H |

Clé InChI |

ZNCLKRBVDTXBCF-UHFFFAOYSA-N |

SMILES |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl |

SMILES canonique |

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O.Cl |

Autres numéros CAS |

78425-92-0 |

Numéros CAS associés |

709-55-7 (Parent) |

Synonymes |

Adrenam Adrianol, Ethyl Bioflutin Cardanat Circupon Effortil Efortil Ethyl Adrianol Ethyladrianol Ethylnorphenylephrine Ethylphenylephrine Eti Puren Eti-Puren etil von ct Etilefrin Etilefrin AL Etilefrin ratiopharm Etilefrin-ratiopharm Etilefrine Etilefrine Hydrochloride Etilefrine Pivalate Hydrochloride Fetanol Hydrochloride, Etilefrine Hydrochloride, Etilefrine Pivalate Phetanol Pivalate Hydrochloride, Etilefrine Thomasin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)

![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)

![2-(2,4-dimethoxyphenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B1195233.png)

![2-Ethyl-4-(3-methyl-1-piperidinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B1195234.png)

![2-(4-Bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1195237.png)

![(2S)-2-[[[4-[[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-phenylpropan-2-yl]amino]-oxomethyl]-1H-imidazol-5-yl]-oxomethyl]amino]-3-phenylpropanoic acid tert-butyl ester](/img/structure/B1195245.png)

![N-[(3S,6S,9S,11R,15S,18S,24S,26S)-6-[2-[3-[(2-aminoacetyl)amino]-4-hydroxyphenyl]ethyl]-26-(diaminomethylideneamino)-11-hydroxy-3,15-bis[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1195246.png)